molecular formula C80H102ClN23O12 B144961 Prazarelix CAS No. 134457-28-6

Prazarelix

Cat. No.: B144961
CAS No.: 134457-28-6
M. Wt: 1613.3 g/mol
InChI Key: VLGKQBGBPIVGBX-ZVSGBDDQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Prazarelix is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the desired peptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Prazarelix undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified peptides with altered biological activity or stability .

Scientific Research Applications

Prazarelix has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in regulating hormone release and its effects on reproductive health.

    Medicine: Explored for its therapeutic potential in treating hormone-dependent conditions such as prostate cancer and endometriosis.

    Industry: Utilized in the development of new peptide-based drugs and therapeutic agents

Comparison with Similar Compounds

    Cetrorelix: Another gonadotropin-releasing hormone antagonist used in assisted reproduction.

    Ganirelix: Similar in function, used to control ovulation in fertility treatments.

Comparison: Prazarelix is unique in its specific binding affinity and duration of action compared to other gonadotropin-releasing hormone antagonists. It offers a longer duration of hormone suppression, making it particularly effective for long-term treatments .

Properties

CAS No.

134457-28-6

Molecular Formula

C80H102ClN23O12

Molecular Weight

1613.3 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-[(5-amino-4H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-3-[4-[(5-amino-4H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C80H102ClN23O12/c1-44(2)35-59(68(108)91-58(16-9-10-33-86-45(3)4)76(116)104-34-12-17-66(104)75(115)87-46(5)67(82)107)92-70(110)62(38-49-21-28-56(29-22-49)89-79-98-77(83)100-102-79)94-72(112)63(39-50-23-30-57(31-24-50)90-80-99-78(84)101-103-80)96-74(114)65(43-105)97-73(113)64(41-52-13-11-32-85-42-52)95-71(111)61(37-48-19-26-55(81)27-20-48)93-69(109)60(88-47(6)106)40-51-18-25-53-14-7-8-15-54(53)36-51/h7-8,11,13-15,18-32,36,42,44-46,58-66,86,105H,9-10,12,16-17,33-35,37-41,43H2,1-6H3,(H2,82,107)(H,87,115)(H,88,106)(H,91,108)(H,92,110)(H,93,109)(H,94,112)(H,95,111)(H,96,114)(H,97,113)(H4,83,89,98,100,102)(H4,84,90,99,101,103)/t46-,58+,59+,60-,61-,62-,63+,64-,65+,66+/m1/s1

InChI Key

VLGKQBGBPIVGBX-ZVSGBDDQSA-N

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC3=NN=C(N3)N)NC(=O)[C@H](CC4=CC=C(C=C4)NC5=NN=C(N5)N)NC(=O)[C@H](CO)NC(=O)[C@@H](CC6=CN=CC=C6)NC(=O)[C@@H](CC7=CC=C(C=C7)Cl)NC(=O)[C@@H](CC8=CC9=CC=CC=C9C=C8)NC(=O)C

SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NN=C(N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NN=C(N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C

sequence

XXXSXXLXPA

Origin of Product

United States

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